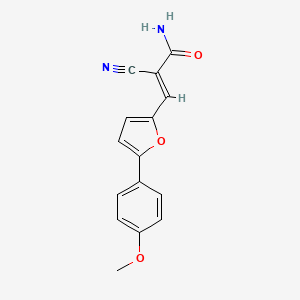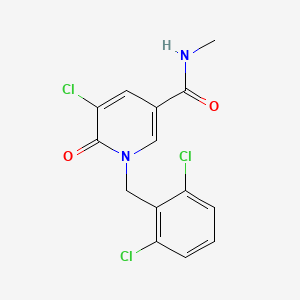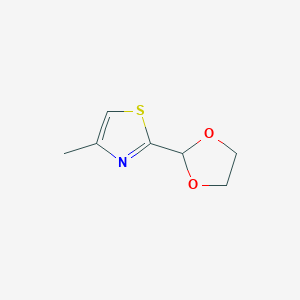
1-(1-Bromoethyl)-4-fluorobenzene
Descripción general
Descripción
1-(1-Bromoethyl)-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromoethyl group at the first position and a fluorine atom at the fourth position
Aplicaciones Científicas De Investigación
1-(1-Bromoethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Bromoethyl Compounds
Bromoethyl compounds are a type of organobromine compound. They are often used in organic synthesis due to their reactivity. They can undergo various reactions such as free-radical addition, substitution, and elimination reactions . These reactions can lead to a variety of products depending on the conditions and reactants used .
Fluorobenzene Compounds
Fluorobenzene is a type of aromatic halide. The presence of the fluorine atom can influence the reactivity of the benzene ring, often directing electrophilic aromatic substitution reactions to the ortho and para positions .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body. These properties can be influenced by various factors such as the compound’s chemical structure, its solubility in water and fat, and its size .
Biochemical Pathways
The biochemical pathways affected by a compound depend on its mechanism of action and its specific targets within the body. For example, if a compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway .
Environmental Factors
Environmental factors such as temperature, pH, and the presence of other chemicals can influence a compound’s stability and efficacy. For example, certain compounds may degrade or become inactive under specific conditions .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1-Bromoethyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-fluoroacetophenone followed by reduction and subsequent bromination. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are often carried out in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Bromoethyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of 1-(1-Hydroxyethyl)-4-fluorobenzene or 1-(1-Cyanoethyl)-4-fluorobenzene.
Oxidation: Formation of 4-fluorobenzoyl bromide or 4-fluorobenzoic acid.
Reduction: Formation of 1-ethyl-4-fluorobenzene.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Bromoethyl)benzene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
4-Fluorobenzyl bromide: Has a different substitution pattern, leading to different reactivity and applications.
1-Bromo-4-fluorobenzene: Lacks the ethyl group, resulting in different chemical properties and uses.
Uniqueness
1-(1-Bromoethyl)-4-fluorobenzene is unique due to the presence of both the bromoethyl and fluorine substituents, which confer distinct reactivity and potential applications. The combination of these groups makes it a versatile compound in synthetic chemistry and various research fields.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-Bromoethyl)-4-fluorobenzene involves the reaction of 4-fluorobenzene with 1-bromoethane in the presence of a strong base.", "Starting Materials": [ "4-fluorobenzene", "1-bromoethane", "strong base (e.g. potassium hydroxide)" ], "Reaction": [ "Add 4-fluorobenzene and 1-bromoethane to a reaction flask", "Add a strong base to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and then extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] } | |
Número CAS |
65130-46-3 |
Fórmula molecular |
C9H10INO2S |
Peso molecular |
323.15 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-2-(iodomethyl)aziridine |
InChI |
InChI=1S/C9H10INO2S/c10-6-8-7-11(8)14(12,13)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
Clave InChI |
XZWLAXINCBWNPP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)F)Br |
SMILES canónico |
C1C(N1S(=O)(=O)C2=CC=CC=C2)CI |
Solubilidad |
not available |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine](/img/structure/B2703220.png)



![1-[1,2-Diphenyl-2-(piperidin-1-yl)ethyl]piperidine](/img/structure/B2703226.png)
![N-(4-fluoro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2703227.png)
![Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine](/img/structure/B2703228.png)
![3-(thiophen-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2703231.png)
![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-N-ethyl-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2703232.png)
![3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2703235.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703237.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2703238.png)

![N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide](/img/structure/B2703241.png)
